N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-1H-imidazole-1-carboxamide
Description
N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-1H-imidazole-1-carboxamide is a bicyclic carboxamide derivative featuring a norbornane (bicyclo[2.2.1]heptane) core linked to an imidazole ring via an ethyl-carboxamide bridge. This structure combines the rigidity of the bicyclic framework with the pharmacophoric imidazole moiety, which is prevalent in bioactive molecules targeting enzymes or receptors.
Properties
Molecular Formula |
C13H19N3O |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]imidazole-1-carboxamide |
InChI |
InChI=1S/C13H19N3O/c1-9(12-7-10-2-3-11(12)6-10)15-13(17)16-5-4-14-8-16/h4-5,8-12H,2-3,6-7H2,1H3,(H,15,17) |
InChI Key |
ZBKGCAMXQCQWIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)N3C=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{bicyclo[221]heptan-2-yl}ethyl)-1H-imidazole-1-carboxamide typically involves multiple steps One common method starts with the preparation of the bicyclo[22The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and product quality. The use of automated systems can also enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-1H-imidazole-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Bicyclic Frameworks
- Target Compound: Bicyclo[2.2.1]heptane (norbornane) provides steric rigidity and influences lipophilicity. The ethyl-carboxamide linker connects the bicyclic system to the imidazole.
- Compound 10VP91 (): Utilizes a bicyclo[3.1.1]heptane (pinane) core, which introduces methyl groups at positions 2,6,4.
- Compound 3 () : Features a bromomethyl-substituted bicyclo[2.2.1]heptane, demonstrating the versatility of this scaffold for halogenation. The bromine atom offers a handle for further functionalization, unlike the ethyl group in the target compound .
Imidazole/Benzimidazole Derivatives
- Target Compound : A single imidazole ring, which is less bulky than benzimidazoles, may enhance solubility and metabolic stability.
- Compound 27 () : Contains a bis-benzimidazole structure with a methylene bridge. The extended aromatic system likely increases π-π stacking interactions but reduces solubility compared to the target compound .
- Compound 4 () : Incorporates a benzodioxol group alongside imidazole, introducing electron-rich regions that could influence redox properties or receptor binding .
Carboxamide Linkages
- Target Compound : The carboxamide bridge (-NH-C(=O)-) is critical for hydrogen bonding.
- Compound 10VP91 () : Uses an acetamide linker (-CH2-C(=O)-NH-), which offers conformational flexibility but may reduce rigidity compared to the ethyl-carboxamide in the target .
- Compound 27 () : Employs a direct benzyl-carboxamide linkage, optimizing spatial orientation for target engagement .
Physicochemical and Spectroscopic Properties
- Melting Points :
- NMR Signatures :
Biological Activity
N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-1H-imidazole-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, supported by data tables, case studies, and detailed research findings.
This compound exhibits biological activity through several mechanisms, primarily targeting specific receptors or enzymes in the body.
- Antihypertensive Effects : Research indicates that compounds related to this structure have been shown to possess antihypertensive properties, potentially through modulation of cardiovascular pathways .
- Anti-arrhythmic Activity : In studies involving animal models, derivatives of bicyclo[2.2.1]heptane have demonstrated anti-arrhythmic effects, suggesting that this compound may also exhibit similar properties .
- CNS Activity : Some studies have indicated potential central nervous system (CNS) effects, possibly influencing neurotransmitter systems, although specific data on this compound is limited.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) of this compound is crucial for assessing its therapeutic potential.
- Absorption : The compound is expected to have moderate absorption characteristics due to its lipophilic nature.
- Metabolism : Metabolism studies suggest that it may undergo hepatic metabolism, which could influence its bioavailability and duration of action.
- Toxicity Profile : Preliminary toxicity assessments indicate a favorable profile; however, comprehensive toxicological studies are necessary to evaluate long-term safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
